molecular formula C34H51N5O7 B1662907 BQ-788 CAS No. 173326-37-9

BQ-788

Katalognummer: B1662907
CAS-Nummer: 173326-37-9
Molekulargewicht: 641.8 g/mol
InChI-Schlüssel: LPAHKJMGDSJDRG-DJYQTOCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BQ-788 ist ein potenter und selektiver Antagonist des Endothelin-B-Rezeptors (ETB-Rezeptor). Es wird in der wissenschaftlichen Forschung häufig eingesetzt, um die physiologischen und pathologischen Rollen von Endothelin zu untersuchen, einem Peptid, das Blutgefäße verengt und den Blutdruck erhöht. This compound hat maßgeblich zum Verständnis von Herzkrankheiten, Krebs und anderen Erkrankungen beigetragen, bei denen Endothelin eine kritische Rolle spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BQ-788 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst in der Regel die folgenden Schritte:

    Bildung der Kernstruktur: Die Kernstruktur von this compound wird unter Verwendung einer Reihe von Kondensations- und Cyclisierungsreaktionen aufgebaut. Zu den wichtigsten Reagenzien gehören Aminosäuren, Schutzgruppen und Kupplungsmittel.

    Modifikationen der funktionellen Gruppen: Die Kernstruktur wird verschiedenen Modifikationen unterzogen, um funktionelle Gruppen einzuführen, die ihre Bindungsaffinität und Selektivität für den ETB-Rezeptor verbessern. Häufige Reagenzien sind Acylierungsmittel, Reduktionsmittel und Oxidationsmittel.

    Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation, Chromatographie und Destillation gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Ausbeute und Kosteneffizienz optimiert. Zu den wichtigsten Überlegungen gehören die Wahl der Lösungsmittel, Reaktionsbedingungen und Reinigungsmethoden, um Skalierbarkeit und Einhaltung der gesetzlichen Vorschriften zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

BQ-788 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine und Alkohole umwandeln. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen. Häufige Reagenzien sind Alkylhalogenide und Nukleophile wie Amine und Thiole.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure und andere Peroxide.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

    Substitution: Alkylhalogenide, Amine, Thiole und andere Nukleophile.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide und Sulfone.

    Reduktion: Amine und Alkohole.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties of BQ-788

This compound exhibits a high affinity for the ETB receptor, with an inhibition constant (IC50) of approximately 1.2 nM for blocking endothelin-1 binding to human heart cells . This specificity makes it a valuable tool in understanding the role of ETB receptors in various physiological and pathological processes.

Cancer Treatment

One notable application of this compound is in cancer therapy, particularly melanoma. A study involving intralesional administration of this compound demonstrated its potential to reduce melanoma cell viability. In this trial, patients showed signs of decreased expression of EDNRB and Ki67, indicating reduced tumor proliferation . The study also noted increased immune cell infiltration in treated tumors, suggesting an indirect mechanism of action through enhanced immune response.

PatientDosage (mg)Observations
13No adverse events; decreased EDNRB expression
28Increased lymphocyte infiltration; tumor necrosis observed
510Significant inhibition of lesion growth after prolonged treatment

Gastrointestinal Disorders

This compound has also been investigated for its effects on gastrointestinal motility. Research indicates that modulation of glial ETB receptors by this compound can inhibit intestinal motility linked to postoperative ileus . This suggests a potential therapeutic role in managing gastrointestinal complications following surgery.

Inflammatory Conditions

This compound's role in inflammatory conditions has been highlighted through studies examining its effects on leukocyte recruitment. In endothelial cell models activated by TNF-α, treatment with this compound significantly reduced leukocyte adhesion, indicating its potential as an anti-inflammatory agent . This property could be beneficial in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound across different fields:

Melanoma Case Study

In a clinical trial involving five melanoma patients, intralesional administration of this compound was well tolerated, with no adverse effects reported. The study emphasized the need for further research to establish optimal dosing regimens and patient selection based on EDNRB expression levels .

Postoperative Ileus Study

A study focused on postoperative ileus demonstrated that this compound could effectively modulate neuronal pathways involved in gastrointestinal motility, providing insights into its potential use for preventing ileus after abdominal surgeries .

Wirkmechanismus

BQ-788 exerts its effects by selectively binding to the endothelin B receptor (ETB receptor), thereby blocking the binding of endothelin-1 (ET-1) and other endothelins. This inhibition prevents the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and other physiological effects. The primary molecular targets include the ETB receptor and associated G-protein coupled receptor pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    BQ-123: Ein weiterer Endothelin-Rezeptor-Antagonist, der jedoch selektiv auf den Endothelin-A-Rezeptor (ETA-Rezeptor) abzielt.

    Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der sowohl ETA- als auch ETB-Rezeptoren blockiert.

    Ambrisentan: Zielt selektiv auf den ETA-Rezeptor und wird zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt.

Einzigartigkeit von BQ-788

This compound ist einzigartig in seiner hohen Selektivität und Potenz für den ETB-Rezeptor. Im Gegensatz zu anderen Endothelin-Rezeptor-Antagonisten beeinflusst this compound den ETA-Rezeptor nicht signifikant, was es zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Rollen des ETB-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen macht .

Biologische Aktivität

BQ-788 is a selective antagonist of the endothelin type B (ETB) receptor, primarily known for its role in modulating the effects of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in the context of cardiovascular health, renal function, and cancer biology.

This compound selectively inhibits ETB receptors with a high affinity (IC50 = 1.2 nM) while showing minimal activity against ETA receptors (IC50 = 1300 nM) in vitro . This selectivity allows researchers to explore the specific roles of ETB receptors in various biological contexts without interference from ETA receptor activity.

Pharmacological Effects

  • Vasodilation and Blood Pressure Regulation :
    • In isolated rabbit pulmonary arteries, this compound has been shown to competitively inhibit ETB receptor-mediated vasoconstriction without exhibiting agonistic properties .
    • In conscious rats, administration of this compound resulted in increased blood pressure, indicating its role in blocking ETB-mediated depressor responses .
  • Renal Function :
    • A study investigating post-ischemic acute kidney injury (AKI) found that while ETA receptor antagonism (using Atrasentan) provided significant protective effects against renal injury, this compound did not demonstrate similar protective benefits. This suggests that ETB receptor blockade may not be as effective in preventing renal damage during ischemic events .
  • Cancer Biology :
    • This compound has been investigated for its potential effects on tumor growth. In melanoma models, intralesional administration of this compound was well tolerated and showed a reduction in melanoma cell viability, indicating its potential as an adjunct therapy in cancer treatment .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Biological Activity Effect Study Reference
ETB Receptor AntagonismInhibition of ET-1 binding
VasodilationCompetitive inhibition of vasoconstriction
Blood Pressure EffectsIncreased blood pressure in vivo
Renal ProtectionNo protective effect against AKI
Tumor Growth InhibitionReduced viability of melanoma cells

Case Study: Acute Kidney Injury

In a controlled study using CD-1 mice subjected to unilateral ischemia, researchers assessed the impact of this compound on renal function post-injury. The findings indicated that while ETA antagonism conferred significant protection against renal mass loss and injury, treatment with this compound did not yield similar results. This highlights the distinct roles of ETA and ETB receptors in renal pathology .

Research on Cancer Therapeutics

In another investigation focused on melanoma, this compound was applied intralesionally to assess its effects on tumor growth. The study reported that this compound not only reduced tumor cell viability but also showed good tolerability among subjects, suggesting its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHKJMGDSJDRG-DJYQTOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173326-37-9
Record name BQ-788 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BQ-788 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BQ-788
Reactant of Route 2
BQ-788
Reactant of Route 3
Reactant of Route 3
BQ-788
Reactant of Route 4
BQ-788
Reactant of Route 5
BQ-788
Reactant of Route 6
Reactant of Route 6
BQ-788
Customer
Q & A

Q1: What is the primary target of BQ-788?

A1: this compound is a selective antagonist of the endothelin ET(B) receptor. [, , ]

Q2: How does this compound interact with the ET(B) receptor?

A2: this compound binds to ET(B) receptors with high affinity and competitively inhibits the binding of endothelin-1 (ET-1) and other ET(B) agonists. [, , , ]

Q3: What are the downstream effects of this compound binding to the ET(B) receptor?

A3: By blocking ET(B) receptors, this compound inhibits the biological effects mediated by these receptors. These effects can include:

  • Inhibition of vasodilation: ET(B) receptors are involved in mediating vasodilation in some vascular beds. This compound can block this effect, leading to vasoconstriction. [, , , , , ]
  • Reduced ET-1 clearance: ET(B) receptors contribute to the clearance of ET-1 from the circulation. Blocking these receptors with this compound can lead to increased plasma ET-1 levels. [, , ]
  • Modulation of pulmonary vascular tone and structure: this compound has been shown to influence pulmonary vascular tone and remodeling in animal models. [, ]
  • Effects on neurotransmission and smooth muscle contraction: this compound can affect neurotransmission and smooth muscle contraction in certain tissues, such as the rat vas deferens. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound free acid is C28H40N6O6, and its molecular weight is 556.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles don't provide specific spectroscopic data (NMR, IR, etc.), they confirm its chemical structure and synthesis. [, ]

Q6: How does the structure of this compound contribute to its selectivity for ET(B) receptors?

A6: The research papers highlight that this compound was developed through extensive structural modifications of earlier endothelin receptor antagonists. These modifications aimed to enhance its affinity for ET(B) receptors while minimizing its interaction with ET(A) receptors. [, ] Specific structural features responsible for its selectivity are not explicitly discussed.

Q7: How is this compound administered in the research studies?

A7: this compound is typically administered intravenously (i.v.) or intra-arterially in the studies. [, , , , ] Some studies also employed intradermal microdialysis or intracerebroventricular injections depending on the research question. [, ]

Q8: Does this compound effectively block ET(B) receptors in vivo?

A8: Yes, research confirms that this compound effectively blocks ET(B) receptors in vivo. This is demonstrated by its ability to:

  • Inhibit the ET(B) receptor-mediated depressor response to ET-1 and sarafotoxin 6c (S6c) in rats. [, ]
  • Increase plasma ET-1 concentration, indicating reduced ET(B)-mediated clearance. [, , ]
  • Attenuate the pulmonary vasodilator response to S6c in fetal lambs. []

Q9: What are the main findings from in vitro studies using this compound?

A9: In vitro studies demonstrate that this compound:

  • Potently inhibits ET-1 binding to ET(B) receptors in various cell lines, including human Girardi heart cells (hGH) and porcine coronary artery smooth muscle cells (pCASM). [, ]
  • Antagonizes ET(B) receptor-mediated responses in isolated tissues, such as relaxation in rat aorta and contraction in rabbit saphenous vein. []
  • Shows weak or no antagonistic activity at ETA receptors in vitro. [, ]

Q10: What are the key findings from in vivo studies using this compound?

A10: In vivo studies show that this compound:

  • Inhibits ET(B) receptor-mediated depressor responses to ET-1 and S6c in rats, while enhancing ET(A) receptor-mediated pressor responses. [, ]
  • Increases blood pressure in spontaneously hypertensive rats (SHR). []
  • Affects renal blood flow and vascular resistance in various animal models. [, , , ]
  • Influences pulmonary vascular tone and remodeling in fetal lambs. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.